2-(2,3-dihydro-1-benzofuran-6-yl)-N-(4-pyridylmethyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2,3-dihydro-1-benzofuran-6-yl)-N-(4-pyridylmethyl)acetamide is a synthetic organic compound that features a benzofuran ring fused with a pyridylmethyl acetamide group. Compounds with such structures are often studied for their potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,3-dihydro-1-benzofuran-6-yl)-N-(4-pyridylmethyl)acetamide typically involves the following steps:
Formation of the Benzofuran Ring: This can be achieved through cyclization reactions involving phenol derivatives and appropriate reagents.
Attachment of the Pyridylmethyl Group: This step may involve nucleophilic substitution reactions where a pyridine derivative is introduced.
Acetamide Formation:
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques like crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the benzofuran ring, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the pyridylmethyl group, potentially converting it to a more saturated amine.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while substitution can introduce various functional groups, enhancing the compound’s reactivity or biological activity.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: Studied for its potential interactions with biological targets.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer activities.
Industry: Used in the synthesis of materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(2,3-dihydro-1-benzofuran-6-yl)-N-(4-pyridylmethyl)acetamide involves its interaction with molecular targets such as enzymes or receptors. The benzofuran ring may interact with hydrophobic pockets, while the pyridylmethyl group can form hydrogen bonds or coordinate with metal ions. These interactions can modulate the activity of the target, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
2-(2,3-dihydro-1-benzofuran-6-yl)-N-(4-pyridylmethyl)acetamide: can be compared with other benzofuran derivatives or pyridylmethyl acetamides.
Benzofuran Derivatives: Compounds like 2-(2,3-dihydro-1-benzofuran-6-yl)acetamide.
Pyridylmethyl Acetamides: Compounds like N-(4-pyridylmethyl)acetamide.
Uniqueness
The uniqueness of This compound lies in its combined structure, which may confer specific biological activities or chemical reactivity not observed in simpler analogs.
Properties
Molecular Formula |
C16H16N2O2 |
---|---|
Molecular Weight |
268.31 g/mol |
IUPAC Name |
2-(2,3-dihydro-1-benzofuran-6-yl)-N-(pyridin-4-ylmethyl)acetamide |
InChI |
InChI=1S/C16H16N2O2/c19-16(18-11-12-3-6-17-7-4-12)10-13-1-2-14-5-8-20-15(14)9-13/h1-4,6-7,9H,5,8,10-11H2,(H,18,19) |
InChI Key |
TXYDQLAXJPYRPU-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2=C1C=CC(=C2)CC(=O)NCC3=CC=NC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.